Structural Uniqueness: The 4,6-Dimethylpyrimidine Ether Motif as a Key Differentiator
CAS 2034326-17-3 is structurally differentiated from its closest commercially listed analog, 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, solely by the presence of a second methyl group at the 6-position of the pyrimidine ring (4,6-dimethyl vs. 2-methyl) . In benzofuropyrimidine kinase inhibitor series, analogous dimethyl-to-monomethyl substitutions have been shown to shift CDC7 IC₅₀ values from <10,000 nM to single-digit nanomolar ranges through altered hinge-region hydrogen bonding and hydrophobic pocket occupancy [1]. This positions the 4,6-dimethyl pattern of the target compound as a potentially critical, non-interchangeable pharmacophoric element.
| Evidence Dimension | Pyrimidine substitution pattern (structural differentiator) |
|---|---|
| Target Compound Data | 4,6-Dimethylpyrimidin-2-yloxy substituent on the pyrrolidine ring |
| Comparator Or Baseline | 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (mono-methylated comparator) |
| Quantified Difference | Presence vs. absence of 6-methyl group; no direct IC₅₀ data for this compound pair available |
| Conditions | Structural comparison only; no parallel biological assay data published for this specific pair |
Why This Matters
For medicinal chemistry teams conducting SAR-by-purchase, the 4,6-dimethyl pattern defines a distinct chemical vector that cannot be replicated by sourcing the 2-methyl analog.
- [1] Mendeley Data. (n.d.). Preparation of benzofuropyrimidinones as protein kinase inhibitors – CDC7 IC₅₀ shifts observed with substitution pattern changes. View Source
